BENGHE Validation & Comparative

Check Availability & Pricing

MAX-40279: A Comparative Guide to Its Kinase
Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MAX-40279 hemiadipate

Cat. No.: B15574895

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of MAX-40279, a
novel dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor
(FGFR), with other selected kinase inhibitors. The information is intended to offer an objective
overview supported by available preclinical data to aid in research and drug development
decisions.

Introduction to MAX-40279

MAX-40279 is an orally bioavailable small molecule inhibitor targeting both FLT3 and FGFR.[1]
Dysregulation of these kinase signaling pathways is implicated in various malignancies, most
notably acute myeloid leukemia (AML).[1] MAX-40279 has demonstrated potent inhibition of
both wild-type and mutant forms of FLT3, including the D835Y mutation, which can confer
resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1] Furthermore, its activity
against FGFR is thought to be crucial in overcoming resistance mechanisms mediated by the
bone marrow microenvironment.[2] Preclinical studies have shown that MAX-40279 achieves
high concentrations in the bone marrow and can significantly inhibit tumor growth in xenograft
models of AML.[1][2]

Comparative Kinase Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and
potential off-target effects. An ideal inhibitor potently inhibits its intended target(s) while sparing
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other kinases to minimize toxicity. The following table summarizes the available biochemical
potency data (IC50 or Kd values) for MAX-40279 and a panel of comparator FLT3 and FGFR
inhibitors. It is important to note that these values are derived from various assays and
experimental conditions, which can influence the results. Therefore, direct comparison should
be made with caution.
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Kinase MAX- Quizarti Sorafeni Ponatini Infigrati  Erdafiti Pemigat
Target 40279 nib b b nib nib inib
0.3-20
Potent 1.1 nM 58 nM
FLT3 - nM - - -
Inhibitor (Kd) (IC50)
(1C50)
0.4-1.1 0.5-17
Similar to
FLT3-ITD nM - nM - - -
WT
(1C50) (IC50)
FLT3-
Effective - - - - - -
D835Y
0.3-20
0.9 nM 1.2 nM 0.4 nM
FGFR1 Profiled - - nM
(IC50) (IC50) (1C50)
(1C50)
1.4 nM 2.5nM 0.5nM
FGFR2 Profiled - - -
(IC50) (IC50) (1C50)
1.0 nM 3.0nM 1.2nM
FGFR3 Profiled - - -
(1C50) (1C50) (1C50)
5.7nM 30 nM
FGFR4 - - - - -
(1C50) (1C50)
0.3-20
<10 nM 58 nM 750 nM
a ) (Kd) (IC50) M (IC50) ) )
(1C50)
57 nM
PDGFRB - - - - - -
(1C50)
90 nM 36.8 nM
VEGFR2 - - - - -
(IC50) (1C50)
0.37-2
BCR- 2300 nM
- - - nM - -
ABL (1C50)
(1C50)
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Data compiled from multiple sources. Assay conditions and types (e.g., cell-free, cell-based)
may vary.

Signaling Pathways

MAX-40279 exerts its therapeutic effect by inhibiting the downstream signaling cascades of
FLT3 and FGFR. The following diagrams illustrate these pathways and the point of inhibition by
MAX-40279.
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Caption: FLT3 Signaling Pathway and Inhibition by MAX-40279.
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Caption: FGFR Signaling Pathway and Inhibition by MAX-40279.

Experimental Protocols
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To ensure the reproducibility and clear understanding of the data presented, detailed
methodologies for key kinase profiling assays are provided below.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory
concentration (IC50) of a compound against a purified kinase.

Materials:

o Purified recombinant kinase (e.g., FLT3, FGFR)
¢ Kinase-specific peptide substrate

e MAX-40279 and comparator compounds

e ATP (Adenosine triphosphate)

» Kinase reaction buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 pM
DTT)

o Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

e Microplates (e.g., 384-well)

» Plate reader capable of luminescence or fluorescence detection
Procedure:

o Compound Preparation: Prepare a serial dilution of the test compounds (e.g., MAX-40279) in
DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final
concentrations.

e Reaction Setup: In a microplate, add the diluted compounds, the purified kinase, and the
specific peptide substrate.

« Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of
ATP.
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 Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60

minutes).

» Termination and Detection: Stop the reaction and measure the kinase activity using a
suitable detection method.

o For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and
deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and
measure the luminescence, which is proportional to the kinase activity.

o For LanthaScreen™ Assay: Add a solution containing a terbium-labeled antibody that
binds to the phosphorylated substrate and EDTA to stop the reaction. Measure the time-
resolved fluorescence resonance energy transfer (TR-FRET) signal.

o Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor
concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KinomeScan™ Profiling (General Workflow)

The KinomeScan™ platform provides a comprehensive assessment of a compound's
selectivity across a large panel of kinases.
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Caption: General workflow for the KinomeScan™ profiling assay.
Principle:

The assay is based on a competitive binding principle where the test compound competes with
an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of
kinase that binds to the solid support is quantified by gPCR of a DNA tag attached to the
kinase. A lower amount of bound kinase in the presence of the test compound indicates
stronger inhibition.

Conclusion

MAX-40279 is a promising dual FLT3 and FGFR inhibitor with a preclinical profile that suggests
potential efficacy in overcoming resistance in AML. While a comprehensive, head-to-head
kinome-wide selectivity profile is not yet publicly available, the existing data indicates high
potency against its intended targets. Further investigation into its broader kinase selectivity will
be crucial in fully characterizing its therapeutic potential and safety profile. The experimental
protocols and pathway diagrams provided in this guide offer a framework for researchers to
design and interpret studies aimed at further elucidating the activity of MAX-40279 and other
kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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